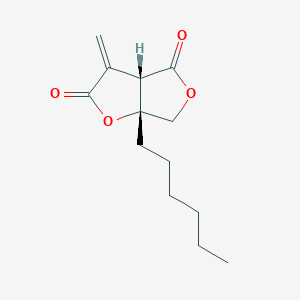
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, also known as BPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In anticancer studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In antiviral studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to inhibit the replication of herpes simplex virus type 1 by targeting the viral DNA polymerase. In antibacterial studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, by targeting the bacterial cell wall synthesis.
Biochemical And Physiological Effects
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to have various biochemical and physiological effects, depending on the specific application. In anticancer studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to reduce viral load and prevent viral replication. In antibacterial studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to inhibit bacterial growth and induce bacterial cell death. 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has also been shown to have neuroprotective effects in Alzheimer's disease models, potentially through the inhibition of amyloid-beta aggregation.
Advantages And Limitations For Lab Experiments
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has several advantages for lab experiments, including its relatively simple synthesis, high purity, and diverse range of potential applications. However, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one also has some limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments with 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one.
Future Directions
There are several future directions for research on 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, including the development of more efficient synthesis methods, the investigation of its potential as a diagnostic tool for Alzheimer's disease, and the exploration of its potential applications in catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one and its potential side effects. Overall, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has significant potential for various applications and warrants further investigation.
Synthesis Methods
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one can be synthesized through a multistep process, starting from the reaction of benzoylhydrazine with ethyl acetoacetate to form 5-benzoyl-1,3-dimethylpyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate and triethylorthoformate to form 3,3a-dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one. The synthesis of 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been optimized to increase the yield and purity of the compound, making it more suitable for scientific research.
Scientific Research Applications
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential as a diagnostic tool for Alzheimer's disease. In materials science, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been utilized as a ligand for the synthesis of various metal complexes with potential applications in catalytic reactions.
properties
CAS RN |
148680-60-8 |
|---|---|
Product Name |
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one |
Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
5-benzoyl-2-phenyl-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C18H14N4O2/c23-17(14-9-5-2-6-10-14)22-18(24)16-11-15(20-21(16)12-19-22)13-7-3-1-4-8-13/h1-10,12,16H,11H2 |
InChI Key |
OIDBUIBCMNUHAD-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)N(N=CN2N=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C2C(=O)N(N=CN2N=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
synonyms |
4-benzoyl-8-phenyl-1,3,4,9-tetrazabicyclo[4.3.0]nona-2,8-dien-5-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)






![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)





